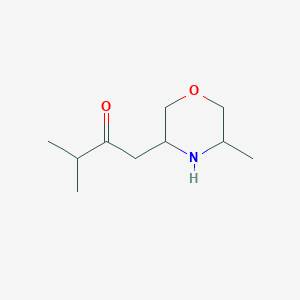
3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one is an organic compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . This compound features a morpholine ring substituted with a methyl group and a butanone moiety, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one typically involves the reaction of 5-methylmorpholine with a suitable butanone derivative under controlled conditions. One common method involves the alkylation of 5-methylmorpholine with 3-methyl-2-butanone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted morpholine derivatives
科学研究应用
3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A fragrance compound used in personal care products.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: A compound belonging to the class of valine derivatives.
Uniqueness
3-Methyl-1-(5-methylmorpholin-3-yl)butan-2-one is unique due to its specific substitution pattern on the morpholine ring and the presence of a butanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
3-methyl-1-(5-methylmorpholin-3-yl)butan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-7(2)10(12)4-9-6-13-5-8(3)11-9/h7-9,11H,4-6H2,1-3H3 |
InChI 键 |
ASVFDXALQCXCLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1COCC(N1)CC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



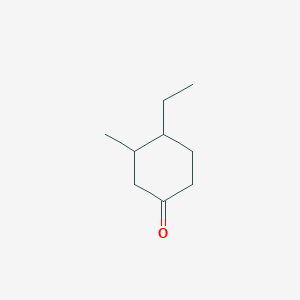
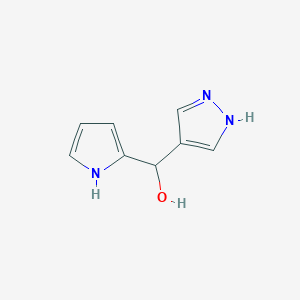
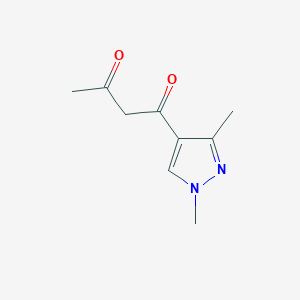
![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
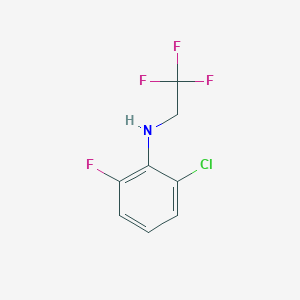
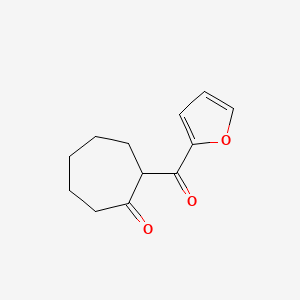
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide](/img/structure/B13066503.png)
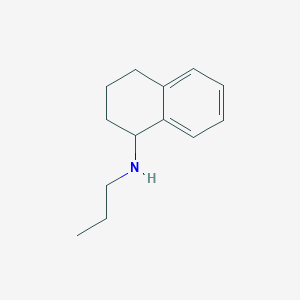

![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
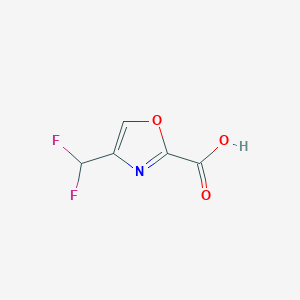
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)
